9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole

Mutagenesis Ames Test Genotoxicity

Standard co-mutagenicity studies using norharman + aniline introduce stochastic variability in APNH formation, compromising assay reproducibility. This pre-formed, structurally characterized aminophenyl-β-carboline provides a defined alternative. - **For Genotoxicity**: Reliable positive control in Ames test (TA98, YG1024 + S9); activates via human CYP1A2/NAT2 - **For Carcinogenesis Models**: Induces dG-C8-APNH DNA adducts; validated in rodent liver (GST-P+ foci) and testis (Sertoli cell injury) - **Supply Certainty**: ≥98% purity; batch-specific analytical data available

Molecular Formula C17H13N3
Molecular Weight 259.3 g/mol
CAS No. 219959-86-1
Cat. No. B014117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
CAS219959-86-1
Synonyms9-(4'-aminophenyl)-9H-pyrido(3,4-b)indole
aminophenylnorharman
APNH cpd
Molecular FormulaC17H13N3
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)N)C=NC=C3
InChIInChI=1S/C17H13N3/c18-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-19-11-17(15)20/h1-11H,18H2
InChIKeyCKJBUSARXRFUDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

APNH: Unique Aminophenyl-β-Carboline Mutagen


9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (aminophenylnorharman, APNH) is a heterocyclic amine belonging to the aminophenyl-β-carboline class [1]. It is formed endogenously via the enzymatic coupling of the non-mutagenic β-carboline norharman with aniline in the presence of metabolic activation systems [2]. Unlike its parent compound norharman, APNH possesses intrinsic mutagenic and carcinogenic properties, establishing it as a novel model compound for investigating co-mutagenesis, DNA adduct formation, and chemically induced tumorigenesis [3].

1 Endogenous co-mutagenesis product from norharman and anilineResearch model for co-mutagenic pathways
2 Structurally defined aminophenyl-β-carboline with reported mutagenic activityDistinct from non-mutagenic parent norharman
3 Research probe for DNA adduct formation and tumorigenesis studiesSupports carcinogenesis model development

Why APNH Cannot Be Substituted


The parent β-carboline, norharman, is strictly non-mutagenic in standard Ames assays and requires the co-presence of aniline and an S9 metabolic activation system to exhibit any genotoxic activity [1]. This co-mutagenicity is contingent upon the in situ formation of APNH. Attempting to substitute APNH with norharman plus aniline introduces significant experimental variability due to the stochastic nature of the in vitro coupling reaction. Moreover, other aminophenyl-β-carboline derivatives, such as 3'-AMPNH and APH, exhibit markedly different mutagenic potencies and metabolic activation profiles compared to APNH [2]. Direct procurement of the pre-formed, structurally defined APNH eliminates this variability, ensuring reproducible, quantitative assessment of its unique toxicological and carcinogenic endpoints [3].

Norharman + Aniline Co-incubation may yield variable APNH levels due to stochastic coupling, compromising assay reproducibility.
3'-AMPNH Different mutagenic potency and CYP1A1 metabolic activation profile can shift genotoxicity endpoint interpretation.
APH Distinct metabolic pathways and reduced mutagenic response may not replicate APNH-specific toxicological endpoints.

APNH vs. Analogs: Key Differentiators


Mutagenic Potency in Salmonella TA98

In the Salmonella typhimurium Ames test using the pre-incubation method with S9 mix, APNH induced a significantly higher number of revertants per microgram than the structurally related analog 9-(4'-amino-3'-methylphenyl)-9H-pyrido[3,4-b]indole (3'-AMPNH) [1]. In strain TA98, APNH was 4.6-fold more mutagenic. This difference was even more pronounced in the nitroreductase- and O-acetyltransferase-overproducing strain YG1024, where APNH was 2.6-fold more potent [2]. The parent compound, norharman, is non-mutagenic under these conditions (0 revertants/µg) [3]. This quantifiable difference is critical for researchers selecting a positive control or a potent genotoxin for mechanism-of-action studies.

Mutagenic Potency (TA98)
Head-to-head
APNH 187,000 rev/µg vs. 3'-AMPNH 41,000 rev/µg (4.6-fold) in TA98; norharman 0 rev/µg.
Higher mutagenic signal supports robust positive-control study designs in Ames assays.
Pre-incubation method with S9 mix; strain YG1024 showed 2.6-fold difference.
Mutagenesis Ames Test Genotoxicity

Metabolic Activation by CYP1A2 and NAT2

Using a panel of Salmonella typhimurium umu tester strains expressing specific human cytochrome P450 (CYP) and N-acetyltransferase (NAT) enzymes, the genotoxicity of APNH, AMPNH, and APH was compared [1]. All three compounds were activated by CYP1A2 and NAT2. However, APNH exhibited the highest genotoxic response in the OY1002/1A2 strain (expressing CYP1A2). Notably, AMPNH was also activated by CYP1A1, whereas APNH and APH were not, indicating a distinct metabolic pathway for the 3'-methyl analog [2]. This differential enzyme specificity is crucial for studies investigating the role of specific human P450 isoforms in heterocyclic amine carcinogenesis.

Metabolic Activation
Head-to-head
APNH activated by CYP1A2/NAT2; AMPNH additionally activated by CYP1A1. APH primarily CYP1A2.
Enables CYP1A2/NAT2-specific genotoxicity studies without CYP1A1 pathway confounding.
umu tester strains expressing human P450s and NATs.
Drug Metabolism Cytochrome P450 N-Acetyltransferase

Acute Testicular Toxicity In Vivo

In male F344 rats, a single intragastric dose of 90 mg/kg APNH induced progressive and severe testicular damage characterized by vacuolation of Sertoli cells at day 1, followed by multinucleated giant cells and loss of round spermatids by day 6 [1]. In stark contrast, administration of norharman or aniline alone at doses equivalent to 90 mg/kg APNH did not cause any acute testicular toxicity [2]. This establishes that the intact APNH molecule is required for this specific organ-directed toxicological effect, which cannot be replicated by its precursors or predicted from their individual safety profiles.

Testicular Toxicity In Vivo
Head-to-head
APNH 90 mg/kg: severe Sertoli cell damage; norharman or aniline equivalent dose: no toxicity.
Supports testicular toxicity model research; precursors do not replicate organ-specific phenotype.
Single intragastric dose in male F344 rats, histopathology over 6 days.
Reproductive Toxicology In Vivo Toxicity Testicular Damage

Liver Preneoplastic Lesion Induction

APNH is a potent inducer of hepatic preneoplastic lesions, a surrogate biomarker for liver carcinogenesis [1]. In male F344 rats fed a diet containing APNH for 4 weeks, the number of glutathione S-transferase placental form (GST-P) positive foci increased in a dose-dependent manner. At 10, 20, and 50 ppm, the numbers of foci/cm² were 0.52, 1.3, and 21, respectively, with corresponding focal areas of 0.006, 0.01, and 2.3 mm²/cm² [2]. Control animals showed zero foci. This quantifiable, dose-responsive induction of preneoplastic lesions provides a robust in vivo model for evaluating chemopreventive agents and studying early stages of hepatocarcinogenesis.

Hepatic Preneoplastic Lesions
Reported
50 ppm diet: 21 foci/cm²; 20 ppm: 1.3 foci/cm²; 10 ppm: 0.52 foci/cm²; control: 0.
Dose-dependent induction supports chemoprevention studies and early hepatocarcinogenesis research.
4-week dietary administration, GST-P immunohistochemistry.
Carcinogenesis Hepatotoxicity Biomarkers

APNH Validated Research Applications


Genotoxicity Screening Positive Control

APNH serves as a reliable, high-potency positive control in bacterial reverse mutation (Ames) assays, particularly in strains TA98 and YG1024 with metabolic activation [1]. Its well-characterized, strong mutagenic response minimizes assay variability and provides a clear benchmark for evaluating the genotoxic potential of test articles. Its use is further supported by its defined metabolic activation pathway via human CYP1A2 and NAT2 [2].

DNA Adduct & Carcinogenesis Studies

Researchers investigating the molecular mechanisms of chemical carcinogenesis can utilize APNH to study DNA adduct formation (specifically dG-C8-APNH) and the subsequent induction of mutations in vivo [1]. Its ability to induce point mutations and deletions in the liver and colon of transgenic mouse models makes it a valuable tool for understanding the role of specific DNA lesions in tumor initiation [2].

Testicular Toxicity In Vivo Model

APNH is a validated chemical agent for inducing acute, reproducible testicular damage, specifically targeting Sertoli cells and spermatogenesis in rodent models [1]. This provides a robust in vivo platform for studying the pathophysiology of testicular injury and for screening potential therapeutic interventions aimed at protecting or restoring male reproductive function [2].

Hepatocarcinogenesis Chemoprevention Model

The dose-dependent induction of liver preneoplastic lesions (GST-P positive foci) by APNH in rats offers a quantifiable, short-term in vivo model for assessing the efficacy of chemopreventive compounds [1]. The well-defined dose-response curve allows for sensitive detection of inhibitory effects on early-stage hepatocarcinogenesis, accelerating the evaluation of potential cancer preventive strategies [2].

Application
Selection Property
Validation Focus
Genotoxicity screening positive control
Reported high mutagenic response in Ames TA98/YG1024
CYP1A2/NAT2 metabolic activation profile
DNA adduct & carcinogenesis studies
Defined dG-C8-APNH adduct formation
In vivo mutation induction in liver/colon
Testicular toxicity in vivo model
Reported Sertoli cell and spermatogenesis toxicity
Spermatogenesis disruption endpoints
Hepatocarcinogenesis chemoprevention model
Quantifiable dose-response liver foci induction
GST-P foci inhibition by test compounds

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